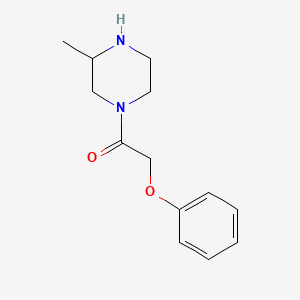

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one

Description

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one (CAS: 14426-42-7) is a piperazine derivative featuring a phenoxyacetone backbone substituted with a 3-methylpiperazine group. This compound is commercially available with a purity of ≥95% and is used in pharmaceutical research, particularly as an intermediate in drug synthesis . Its structure combines aromatic (phenoxy) and aliphatic (piperazine) moieties, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name |

1-(3-methylpiperazin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)10-17-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPKSPUUXRUKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one typically involves the reaction of 3-methylpiperazine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted piperazine and phenoxy derivatives .

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. Additionally, the phenoxy group may contribute to the compound’s binding affinity and selectivity for certain receptors .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or piperazine modifications:

Key Observations:

- Backbone Flexibility: The ethanone backbone in the target compound offers greater conformational rigidity than propan-1-one or butan-1-one analogues, influencing solubility and bioavailability .

Physicochemical Properties

Crystallographic Data:

- 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one (CAS: N/A): Crystal system: Monoclinic Bond lengths: C–O = 1.367 Å, C–C (aromatic) = 1.391–1.409 Å . Stabilized by van der Waals forces and layered packing .

- Target Compound: No crystallographic data identified, but analogous piperazine derivatives (e.g., 1-(4-benzoylpiperazin-1-yl)-2-phenoxyethan-1-one) exhibit similar bond lengths (C=O: ~1.22 Å) and torsional angles (~180° for the phenoxy group) .

Spectroscopic Data:

- 1H NMR: For 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one in (CD3)2SO: δ 7.45–6.85 (m, aromatic H), 4.95 (s, OCH2), 3.80 (s, OCH3) .

- Target Compound: Expected signals include δ 3.50–2.80 (piperazine CH2 and CH3), 7.30–6.90 (phenoxy aromatic H), and 4.40 (OCH2) based on analogous structures .

Target Compound:

- Method: Likely synthesized via nucleophilic acyl substitution using 2-phenoxyacetyl chloride and 3-methylpiperazine, analogous to procedures for 1-(4-benzoylpiperazin-1-yl)-2-phenoxyethan-1-one .

- Yield : Estimated 60–75% based on similar reactions .

Analogues:

- 1-(4-Benzoylpiperazin-1-yl)-2-phenoxyethan-1-one: Synthesized via HOBt/EDCI coupling of 2-phenoxyacetic acid with benzoylpiperazine (Yield: 68%) .

- 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one: Prepared via SN2 reaction between phenol and p-methoxyphenacyl bromide (Yield: 85%) .

Biological Activity

1-(3-Methylpiperazin-1-yl)-2-phenoxyethan-1-one, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring which is known for its ability to interact with various biological targets. The presence of the phenoxy group enhances its lipophilicity and may contribute to its biological activity. The general structure can be represented as follows:

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that it selectively inhibits the growth of cancer cell lines expressing VIM (vimentin), a marker associated with epithelial-mesenchymal transition (EMT) in tumors. This selectivity suggests a mechanism that may involve the disruption of cellular pathways critical for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| VIM-expressing cells | <10 | VIM-dependent growth inhibition |

| Non-transformed cells | >20 | Reversible effects on proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In studies evaluating various derivatives, it was noted that modifications to the piperazine core could enhance or diminish these effects. Some derivatives displayed significant antifungal activity at non-cytotoxic concentrations, suggesting potential for therapeutic applications in treating fungal infections.

Table 2: Antimicrobial Activity of Derivatives

| Derivative | Target Organism | Potency (µg/mL) | Comparison to Standard |

|---|---|---|---|

| 6c | Candida neoformans | 0.5 | 9x more potent than miconazole |

| 7b | Aspergillus niger | 2.0 | Equivalent to fluconazole |

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific structural features are crucial for maintaining biological activity. For instance, modifications to the piperazine ring or the phenoxy group can significantly alter the compound's potency.

Key Findings:

- Piperazine Substituents: Methyl substitutions at the 3-position of the piperazine ring typically resulted in a loss of activity.

- Phenoxy Group Modifications: Alterations in the phenoxy substituents led to varying degrees of selectivity against different cancer cell lines.

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in VIM-expressing tumors, providing a potential pathway for targeted cancer therapy.

Case Study 2: Antifungal Activity Assessment

In vitro assays revealed that certain derivatives of this compound had enhanced antifungal activity against resistant strains of Candida species. The findings suggest that these derivatives could serve as lead compounds for developing new antifungal agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.